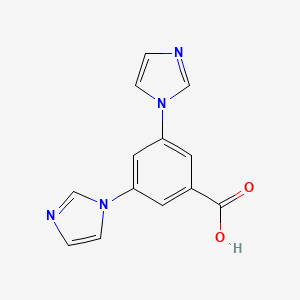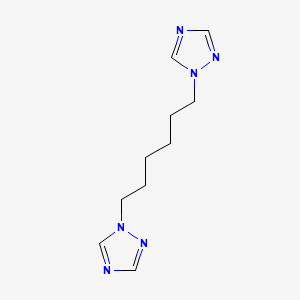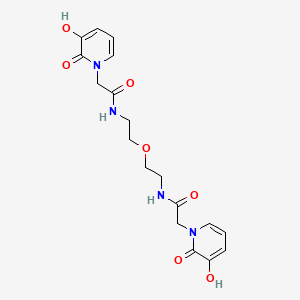
3,5-Di(1H-imidazol-1-yl)benzoic acid
Vue d'ensemble
Description
3,5-Di(1H-imidazol-1-yl)benzoic acid is an organic compound with the molecular formula C13H10N4O2. It is characterized by the presence of two imidazole groups attached to a benzoic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(1H-imidazol-1-yl)benzoic acid typically involves the reaction of 3,5-dibromobenzoic acid with imidazole under specific conditions. One common method includes:
Reactants: 3,5-dibromobenzoic acid and imidazole.
Catalyst: A base such as potassium carbonate.
Solvent: Dimethylformamide (DMF).
Reaction Conditions: The mixture is heated to a temperature of around 100-120°C for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di(1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, which are of interest in the field of coordination chemistry.
Substitution Reactions: The imidazole groups can participate in substitution reactions, potentially leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Reagents: Metal salts (e.g., cadmium acetate, cobalt nitrate), bases (e.g., potassium carbonate).
Major Products
Coordination Complexes: Formation of metal-organic frameworks (MOFs) and other coordination polymers.
Substituted Derivatives: Products with modified imidazole groups or additional functional groups.
Applications De Recherche Scientifique
3,5-Di(1H-imidazol-1-yl)benzoic acid has several scientific research applications:
Coordination Chemistry: Used as a ligand to form coordination complexes with various metal ions, which can have applications in catalysis, sensing, and materials science.
Materials Science:
Biological Studies: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 3,5-Di(1H-imidazol-1-yl)benzoic acid primarily involves its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or specific interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di(1H-imidazol-1-yl)benzene: Lacks the carboxylic acid group, which affects its coordination behavior and solubility.
3,5-Di(1H-imidazol-1-yl)benzonitrile: Contains a nitrile group instead of a carboxylic acid, leading to different reactivity and applications.
Uniqueness
3,5-Di(1H-imidazol-1-yl)benzoic acid is unique due to the presence of both imidazole groups and a carboxylic acid group. This combination allows it to form a wide variety of coordination complexes and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
IUPAC Name |
3,5-di(imidazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)10-5-11(16-3-1-14-8-16)7-12(6-10)17-4-2-15-9-17/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDHOUKRHSCBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B8197450.png)
![(5R)-5-[(1S)-1,2-Dihydroxyethyl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2,4-dione](/img/structure/B8197456.png)


![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197490.png)

![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8197498.png)
![4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B8197500.png)
![methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8197505.png)
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol](/img/structure/B8197517.png)




